2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde
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Overview
Description
2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde (DBHMB) is a chemical compound with the molecular formula C8H6Br2O3. It is also known as 2-bromo-isovanillin . It can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde .
Synthesis Analysis
The synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromo-isovanillin) involves the bromination of 3-hydroxy-4-methoxybenzaldehyde . It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde, and 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde . It may also be used as a starting material in the total synthesis of natural products such as pareitropone, denbinobin, and (±)-codeine .Molecular Structure Analysis
The molecular formula of this compound is C8H6Br2O3. The molecular weight is 309.941.Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes can occur .Scientific Research Applications
Synthesis of Vanillin
Vanillin, a pivotal perfumery and chemical intermediate, is widely used in pharmaceutical, perfumery, and food flavoring industries. The synthesis methods of vanillin, which may involve compounds similar to 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde, are elaborated, providing a promising and practical approach to its production (Tan Ju & Liao Xin, 2003).
Crystallographic Studies
The compound 4-[6-(4-Formyl-2-methoxyphenoxy)hexyloxy]-3-methoxybenzaldehyde, prepared via reactions involving similar compounds, exhibits molecular symmetry and provides insights into the arrangement of molecular structures, beneficial for understanding the crystallographic nature of related substances (Chun-Hua Diao et al., 2005).
Antimicrobial and Antifungal Activities
2-Hydroxy-4-methoxybenzaldehyde (HMBA), a phenolic flavor, and compounds like this compound, demonstrate excellent antimicrobial properties and antiaflatoxigenic potency, crucial for food safety and preservation (Nanishankar V. Harohally et al., 2017).
Antioxidant Properties
Studies on the synthesis of derivatives, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have highlighted their antioxidant activities, underscoring the potential of this compound in contributing to antioxidant properties (Chairul Rijal et al., 2022).
Safety and Hazards
The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes that play crucial roles in various biochemical processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Given its chemical structure, it may be involved in pathways related to aromatic compounds .
Pharmacokinetics
Similar compounds are often absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability.
Result of Action
Similar compounds have been shown to cause changes in the function of target molecules, potentially leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde. For instance, the compound is a solid that is soluble in organic solvents such as alcohol, ether, and ketone, and slightly soluble in water . Therefore, the presence of these solvents can affect the compound’s solubility and, consequently, its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde are not fully understood. It is known that similar compounds can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been shown to disrupt cell wall integrity and increase cell membrane permeability
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. Similar compounds are known to undergo reactions at the benzylic position, which can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,6-dibromo-3-hydroxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLYXTOAWGCNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)Br)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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